molecular formula C12H19N3O4 B555298 (S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid CAS No. 610794-20-2

(S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid

Cat. No.: B555298
CAS No.: 610794-20-2
M. Wt: 219,24 g/mole
InChI Key: BGZFLUIZBZNCTI-VIFPVBQESA-N
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Description

(S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid is a non-canonical amino acid (ncAA) derivative of L-tyrosine, characterized by a propynyl ether moiety on the aromatic ring . This synthetic building block is of significant interest in advanced biochemical research, particularly in the field of synthetic biology for expanding the genetic code. Researchers utilize such engineered amino acids to incorporate novel properties into proteins, enabling the study of protein function and the creation of proteins with enhanced or new activities . The alkyne-functionalized side chain presents a bio-orthogonal handle, allowing for selective chemical modifications via click chemistry, such as Cu(I)-catalyzed azide-alkyne cycloaddition, for labeling and conjugation applications. Furthermore, ncAAs with modified backbones and side chains are valuable tools in protease research, serving as mechanism-based inhibitors or as components in substrates to study enzyme kinetics and specificity . This compound opens avenues for probing fundamental biological processes and developing novel bioconjugates.

Properties

IUPAC Name

(2S)-2-amino-3-(4-prop-2-ynoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15/h1,3-6,11H,7-8,13H2,(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXMFBNJRFXRCX-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60460186
Record name p-propargyloxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610794-20-2
Record name p-propargyloxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The foundational step in preparing this compound involves synthesizing the Boc-protected precursor. A widely cited method begins with Boc-L-tyrosine, which undergoes propargylation at the phenolic oxygen. In a representative procedure, Boc-L-tyrosine (33.1 mmol) is suspended in anhydrous DMF with potassium carbonate (3 equivalents) and treated with propargyl bromide (3 equivalents) at 0°C, followed by stirring at room temperature for 24 hours . The reaction mixture is quenched with water, extracted with ethyl ether, and dried to yield (S)-prop-2-yn-1-yl 2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate (M2) as a yellow oil .

Table 1: Reaction Parameters for Propargylation of Boc-L-Tyrosine

ParameterValue
Starting MaterialBoc-L-tyrosine (33.1 mmol)
BaseK₂CO₃ (99.5 mmol)
Alkylating AgentPropargyl bromide (98.8 mmol)
SolventAnhydrous DMF
Reaction Time24 hours
YieldNot isolated (crude oil)

This intermediate is critical for preserving the stereochemical integrity of the α-carbon during subsequent steps.

Deprotection to Free Amine

The Boc group is cleaved under acidic conditions to generate the free amine. In a standardized protocol, the crude M2 intermediate is treated with 4 M HCl in dioxane (150 mL) at room temperature for 24 hours . After evaporation, the residue is neutralized and extracted to isolate (S)-2-amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid propargyl ester (M3).

Key Considerations :

  • Prolonged exposure to HCl may degrade the alkynyl ether; thus, reaction monitoring via TLC or LC-MS is essential .

  • Alternative deprotection agents like trifluoroacetic acid (TFA) are avoided due to potential ester hydrolysis .

Hydrolysis to Carboxylic Acid

The propargyl ester moiety in M3 is hydrolyzed to the carboxylic acid using NaOH. A mixture of M3 (20.0 mmol) in H₂O/methanol (1:1 v/v, 100 mL) containing NaOH (100 mmol) is stirred for 16 hours at room temperature . Acidification with HCl precipitates the final product, which is lyophilized to yield a white powder (73% yield) .

Table 2: Hydrolysis Conditions and Outcomes

ParameterValue
SubstrateM3 (20.0 mmol)
BaseNaOH (100 mmol)
Solvent SystemH₂O/MeOH (1:1 v/v)
Reaction Time16 hours
Yield73%
Purity (LC-MS)>95%

Solid-Phase Peptide Synthesis Approach

For applications requiring incorporation into peptides, solid-phase synthesis is employed. A 2-chlorotrityl chloride resin is functionalized with Orn(Boc) via manual coupling in DCM using 2,4,6-trimethylpyridine . Subsequent automated cycles introduce protected amino acids, with PyBOP (20.0 mg, 38.4 μmol) and DIPEA (5 μL, 29.2 μmol) in DCM facilitating cyclization . Cleavage from the resin uses a TFA/triisopropylsilane/H₂O cocktail (92.5:2.5:5 v/v/v), followed by HPLC purification (Phenomenex Gemini C18 column, 0.1% formic acid/MeCN gradient) .

Critical Observations :

  • Resin loading efficiency impacts final yield; typical scales use 300 mg resin per 0.1 mmol synthesis .

  • Cyclization efficiency depends on peptide sequence and steric hindrance, with yields ranging 60–80% .

Purification and Characterization

Preparative HPLC is the gold standard for purification. Methodologies vary by solvent system:

Table 3: HPLC Purification Protocols

MethodColumnMobile PhaseGradient Profile
APhenomenex Gemini C18H₂O/MeOH + 0.1% formic acid40–95% MeOH over 14 min
BPhenomenex Gemini C18H₂O/MeCN + 0.1% formic acid25–95% MeCN over 10.5 min

Post-purification, structural confirmation relies on:

  • ¹H NMR : Aromatic protons at δ 7.19 (d, 2H) and δ 6.91 (d, 2H), with alkynyl protons at δ 4.74 (d, 2H) .

  • ESI-MS : m/z 220.1 [M+H]⁺, consistent with the molecular formula C₁₂H₁₃NO₃ .

Comparative Analysis of Synthetic Routes

Table 4: Efficiency Metrics Across Methods

MethodYield (%)Purity (%)Scalability
Solution-Phase (Boc)73>95Moderate
Solid-Phase Peptide60–80>90Low

The solution-phase route offers higher scalability for bulk synthesis, while solid-phase methods are preferred for peptide conjugates despite lower yields.

Challenges and Optimization Opportunities

  • Side Reactions : Propargyl bromide may alkylate the α-amine; using bulky bases (e.g., DIPEA) mitigates this .

  • Solvent Choice : DMF enhances propargylation rates but complicates removal; switching to THF or acetonitrile could improve processability .

  • Cyclization Efficiency : Microwave-assisted synthesis or photochemical activation may enhance cyclization kinetics in peptide analogues .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to alkenes or alkanes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

(S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The alkyne group allows for covalent modification of biological targets through click chemistry, enabling the study of protein interactions and enzyme activities . The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, influencing their function and stability.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₂H₁₃NO₃
  • Molecular Weight : 219.24 g/mol
  • Functional Groups : Primary amine, carboxylic acid, propargyl ether.
  • Applications : Used in proteomics, targeted drug delivery, and structural studies due to its clickable alkyne group .

The structural and functional uniqueness of Tyr-O-Alk is best highlighted through comparisons with analogous amino acid derivatives. Below is a detailed analysis of its analogs, emphasizing differences in substituents, physicochemical properties, and biological applications.

Table 1: Structural and Functional Comparison of Tyr-O-Alk and Analogs
Compound Name Substituents Key Features Applications Evidence
(S)-2-Amino-3-(4-(phosphonooxy)phenyl)propanoic Acid Phosphorylated para-hydroxyphenyl Hydrophilic, negatively charged at physiological pH Metalloenzyme inhibition (e.g., β-lactamases)
(S)-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic Acid Brominated indole ring Enhanced halogen bonding, bulky aromatic group Fluorescent probes, enzyme inhibition studies
(S)-2-Amino-3-(4-(methylsulfonyl)phenyl)propanoic Acid Methylsulfonyl group Strong electron-withdrawing substituent Protease inhibitor scaffolds, kinase studies
(S)-2-Amino-3-(4-(2-phenyldiazenyl)phenyl)propanoic Acid Azo-benzene group Photoswitchable moiety, chromophoric properties Photopharmacology, optochemical tools
(S)-2-Amino-3-(4-(thiazolyl)phenyl)propanoic Acid Thiazole heterocycle Improved metabolic stability, π-π interactions Antimycobacterial agents (H37Ra, BCG strains)
Key Comparative Insights :

Functional Group Diversity :

  • Tyr-O-Alk’s propargyl ether group distinguishes it from phosphorylated (e.g., ) or sulfonylated (e.g., ) analogs. The alkyne enables bioorthogonal reactions, whereas phosphorylated analogs interact with metal ions in enzymatic active sites .
  • Brominated or iodinated derivatives (e.g., ) exhibit enhanced steric bulk and halogen bonding, making them suitable for X-ray crystallography or targeting halogen-sensitive enzymes.

Physicochemical Properties :

  • The propargyl ether in Tyr-O-Alk increases hydrophobicity compared to polar analogs like the phosphonated derivative . This impacts membrane permeability and solubility in biological assays.
  • Methylsulfonyl-substituted analogs (e.g., ) exhibit higher acidity (pKa ~1.5 for -SO₂CH₃), affecting their binding to cationic residues in proteases.

Biological Applications :

  • Tyr-O-Alk’s primary use in click chemistry contrasts with thiazole-containing analogs (e.g., ), which are optimized for antimycobacterial activity due to their heterocyclic rigidity and hydrogen-bonding capacity.
  • Azo-benzene derivatives (e.g., ) serve as photoresponsive tools, whereas Tyr-O-Alk is inert to light, emphasizing its role in stable bioconjugation.

Research Findings :
  • Enzymatic Compatibility : Tyr-O-Alk shows minimal interference with cellular machinery compared to reactive analogs like the diazenyl compound , making it preferable for live-cell imaging .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid?

The synthesis typically involves modular strategies, such as the introduction of the prop-2-yn-1-yloxy group via alkynylation. For example, methyl 3-(4-(prop-2-ynyloxy)phenyl)propanoate can be synthesized from 4-(prop-2-yn-1-yloxy)benzaldehyde through condensation, followed by hydrolysis to yield the carboxylic acid derivative. Key steps include selective reduction (e.g., NaBH4) and acid hydrolysis to finalize the amino acid backbone . Parallel routes for structurally similar compounds involve 4-fluorobenzaldehyde as a starting material, with modifications to incorporate the alkyne moiety .

Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

  • NMR Spectroscopy : Confirms regiochemistry of the phenyl-alkyne substituent and stereochemical integrity of the chiral center.
  • X-ray Crystallography : Resolves absolute configuration using programs like SHELX (e.g., SHELXL for refinement), particularly for validating the (S)-configuration .
  • Mass Spectrometry (HRMS) : Verifies molecular weight and functional group retention.
  • HPLC with Chiral Columns : Ensures enantiomeric purity, critical for biological studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s antimycobacterial activity?

SAR studies focus on substituent effects at the phenyl and amino acid moieties. For instance:

  • Thiazole Incorporation : Adding thiazole rings (e.g., 4-methyl-2-arylthiazole) enhances lipophilicity and target binding, as seen in analogs with MIC values of 3 μg mL<sup>-1</sup> against Mycobacterium tuberculosis .
  • Alkyne Functionalization : The prop-2-yn-1-yloxy group enables click chemistry for modular derivatization (e.g., azide-alkyne cycloaddition), facilitating rapid SAR exploration .
  • Substituent Position : Electron-withdrawing groups (e.g., -Cl) at the para-position of the aryl ring improve membrane permeability and target affinity .

Table 1 : Selected SAR Findings for Analogs

Substituent (R)MIC (μg mL<sup>-1</sup>)Cytotoxicity (HUVEC IC50)
4-Cl-phenyl3.0>100 μg mL<sup>-1</sup>
4-CH3-phenyl6.2>100 μg mL<sup>-1</sup>
Unsubstituted12.5>100 μg mL<sup>-1</sup>
Data adapted from antimycobacterial screening in H37Ra strains .

Q. What experimental designs are used to evaluate cytotoxicity while preserving therapeutic efficacy?

  • MTT Assay : Measures cell viability in primary (HUVECs) and cancerous (HeLa, HCT 116) lines. Compounds are tested at 3–30 μg mL<sup>-1</sup>, with paclitaxel as a positive control. Non-toxicity (>100 μg mL<sup>-1</sup> IC50 in HUVECs) is prioritized .
  • Selectivity Index (SI) : Calculated as SI = IC50 (host cells) / MIC (pathogen). Values >10 indicate therapeutic potential .

Q. How does the prop-2-yn-1-yloxy group influence chemical reactivity in downstream applications?

The alkyne moiety enables:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugating targeting ligands (e.g., peptides) without altering the amino acid core .
  • Photocrosslinking : UV-induced reactions to study protein-ligand interactions in structural biology .
  • Stability : The triple bond resists hydrolysis under physiological conditions, enhancing in vivo half-life compared to ester-linked analogs .

Methodological Considerations

  • Contradictions in Synthesis : While emphasizes 4-fluorobenzaldehyde as a precursor, highlights alkynylation of 4-hydroxybenzaldehyde. Researchers must evaluate substituent compatibility (e.g., fluorine vs. alkyne) for reaction optimization.
  • Data Validation : Cross-reference spectral data (e.g., <sup>1</sup>H NMR δ 7.2–7.4 ppm for aromatic protons) with published analogs to confirm structural fidelity .

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